![molecular formula C11H18O2 B1270315 5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid CAS No. 91965-21-8](/img/structure/B1270315.png)

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bicyclic compounds and derivatives, such as 3-aminobicyclo[3.2.1]octane-3-carboxylic acids and 3,9-dioxa-2, 4-diphosphabicyclo[3.3.1]nonanes, involves complex reactions that yield structures with unique properties and potential transport applications (Christensen et al., 1983; Rudi et al., 1983). These syntheses are crucial for understanding the broader class of bicyclic compounds to which "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" belongs.

Molecular Structure Analysis

The molecular structure of related compounds, including the analysis of their NMR and X-ray diffraction, provides insights into the conformation and stereochemistry of bicyclic systems. For example, the structure and reactivity of novel 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives have been described, offering insights into the stereochemical considerations crucial for the synthesis and analysis of "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" (Klaić et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of bicyclic compounds like "5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid" involve complex rearrangements and reactions with electrophiles. Studies on compounds such as 3-methylene-7-vinylidenebicyclo(3.3.1)nonane have shown unique reactivity patterns, including cyclization to adamantane derivatives (Krasutskii et al., 1986). These reactions highlight the intricate behavior of bicyclic compounds under various conditions.

Wissenschaftliche Forschungsanwendungen

Oxidative Cleavage-Cyclization

- Oxidative Cleavage-Cyclization in Organic Synthesis : Selective oxidative cleavage-cyclization of adamantane in trifluoroperacetic acid was developed. It involved the use of a methyl group in the bridge position to direct consecutive oxygen insertion into the cage structure during a Criegee rearrangement. This led to the formation of stable carboxonium ions, including 5-methyl-4,6-dioxabishomoadamant-5-yl cation, which allowed control of selectivity in further transformations. The reactions described can be used for synthesizing bicyclo[3.3.1]nonane and oxaadamantane derivatives, demonstrating the potential in organic synthesis (Krasutsky et al., 2000).

Synthesis of Coronafacic Acids

- Synthesis of Racemic and Optically Active Coronafacic Acids : A process for synthesizing racemic and optically active coronafacic acids was developed, involving the reduction of methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate and subsequent treatment to produce a mixture of α,β-unsaturated esters with hydrindan skeletons. This highlights its application in the synthesis of complex organic molecules (Susumu Ohira, 1984).

Novel Derivative Synthesis

- Synthesis of Novel Bicyclo[3.3.1]nonane Derivatives : Research detailed the synthesis of several new 1,3,7-trisubstituted bicyclo[3.3.1]nonane derivatives. These derivatives hold potential for varied applications in organic chemistry and material science, demonstrating the versatility of the bicyclo[3.3.1]nonane framework (Klaić et al., 2002).

Carboxylic Acid Reactions

- Acyloxydialkylboranes Study : Carboxylic acids were treated with triethylborane or bis(9-borabicyclo[3.3.1]nonane), leading to the formation of acyloxydiethylboranes and 9-acyloxy-9-borabicyclo[3.3.1]nonanes. This research informs on the behavior of carboxylic acid derivatives in organic reactions, which is crucial for understanding and developing new synthetic methodologies (Yalpani et al., 1993).

Conformational Studies

- Boat-Chair Conformational Preference : The conformational preferences of exo, exo-9-oxobicyclo[3.3.1]nonane-2,4-dicarboxylic acid were studied, revealing a boat-chair preference due to the presence of exo, exo-2,4- substituents. This research contributes to the understanding of molecular structures and their implications in chemical reactivity and interactions (Camps & Iglesias, 1985).

Eigenschaften

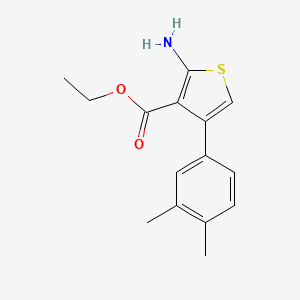

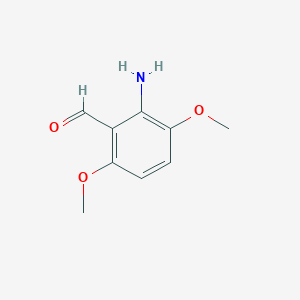

IUPAC Name |

5-methylbicyclo[3.3.1]nonane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10-4-2-6-11(8-10,9(12)13)7-3-5-10/h2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIESMRPJSYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1)(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)